molecular formula C29H48O B1195927 10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 75479-11-7

10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B1195927
CAS RN: 75479-11-7
M. Wt: 412.7 g/mol
InChI Key: NIOJVSIHZSJIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Acanthaster planci with data available.

Scientific Research Applications

Crystallographic Studies

The compound's molecular structure has been explored through crystallographic studies. These studies reveal details about the compound's molecular conformation, which is crucial for understanding its chemical properties and potential applications in materials science or pharmaceuticals. For example, the study by Ketuly et al. (2010) discusses the crystal structure of a similar compound, highlighting the orientations of peripheral groups and conformation about the C=C bond (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Steroidal Structure Analysis

Research into the structure of steroidal systems, which are similar to the compound , provides insights into biological interactions and potential pharmaceutical applications. The work by Zhou et al. (2015) on a compound with a fused four-ring steroidal system helps understand the conformations of such structures, which can be critical for drug design (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Potential in Synthesis of Bioactive Compounds

The compound's structure is relevant to synthesizing bioactive compounds. Research by Shaheen et al. (2014) discusses the synthesis of derivatives of sodium deoxycholate, which shares structural similarities with the compound. These derivatives show antimicrobial and antitumor activities, indicating potential pharmaceutical applications (Shaheen, Ali, Rosario, & Shah, 2014).

Structural Modifications and Biological Activities

Studies on structural modifications of similar compounds and their resultant biological activities provide insights into potential medical applications. For instance, research on dehydroepiandrosterone analogues by Huang et al. (2018) demonstrates how structural changes can significantly affect antiproliferative effects, which could be relevant to the compound (Huang, Shen, Zhang, Li, Tian, & Quan, 2018).

Metabolism and Carcinogenic Potential

Coombs et al. (1985) investigated the in vitro metabolism of cyclopenta[a]phenanthrenes, closely related to the compound. Understanding its metabolism and potential carcinogenicity is vital for assessing its safety in pharmaceutical contexts (Coombs, Russell, Jones, & Ribeiro, 1985).

properties

CAS RN

75479-11-7

Product Name

10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-17(2)18(3)23-16-24(23)19(4)25-9-10-26-22-8-7-20-15-21(30)11-13-28(20,5)27(22)12-14-29(25,26)6/h8,17-21,23-27,30H,7,9-16H2,1-6H3

InChI Key

NIOJVSIHZSJIAU-UHFFFAOYSA-N

SMILES

CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C

Canonical SMILES

CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C

synonyms

22,23-methylene-24-methyl-5 alpha-cholest-7-en-3 beta-ol
23-demethylacanthasterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

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